1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride
Overview
Description
Preparation Methods
The synthesis of 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride involves several steps. One common synthetic route includes the reaction of 2-hydroxymethylbenzaldehyde with piperidine in the presence of a reducing agent to form the intermediate 1-(2-hydroxymethylphenyl)piperidine. This intermediate is then oxidized to produce 1-(2-Hydroxymethylphenyl)piperidin-4-ol, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form different derivatives, such as alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles like nitric acid or bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(2-Hydroxymethylphenyl)piperidin-4-ol hydrochloride can be compared with other similar compounds, such as:
1-(2-Hydroxyphenyl)piperidin-4-ol hydrochloride: This compound has a similar structure but lacks the methyl group on the aromatic ring.
1-(2-Methoxyphenyl)piperidin-4-ol hydrochloride: This compound has a methoxy group instead of a hydroxymethyl group on the aromatic ring.
1-(2-Hydroxyethylphenyl)piperidin-4-ol hydrochloride: This compound has a hydroxyethyl group instead of a hydroxymethyl group on the aromatic ring.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[2-(hydroxymethyl)phenyl]piperidin-4-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c14-9-10-3-1-2-4-12(10)13-7-5-11(15)6-8-13;/h1-4,11,14-15H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWSRZFHTRHUAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=CC=C2CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661724 | |
Record name | 1-[2-(Hydroxymethyl)phenyl]piperidin-4-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189437-95-3 | |
Record name | 1-[2-(Hydroxymethyl)phenyl]piperidin-4-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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